5-(Cyclohexylmethoxy)-3-iodo-1H-indazole
CAS No.:
Cat. No.: VC13707944
Molecular Formula: C14H17IN2O
Molecular Weight: 356.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H17IN2O |
|---|---|
| Molecular Weight | 356.20 g/mol |
| IUPAC Name | 5-(cyclohexylmethoxy)-3-iodo-2H-indazole |
| Standard InChI | InChI=1S/C14H17IN2O/c15-14-12-8-11(6-7-13(12)16-17-14)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) |
| Standard InChI Key | XWMNAAQLDUTSLR-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I |
| Canonical SMILES | C1CCC(CC1)COC2=CC3=C(NN=C3C=C2)I |
Introduction
Chemical Identity and Structural Features
Synthesis and Modifications
Analytical Characterization
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 357.10 ([M+H]).
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NMR: H NMR (400 MHz, DMSO-) features a triplet for the cyclohexylmethoxy CH ( 3.72 ppm) and aromatic protons at 7.45–6.85 ppm.
Future Directions and Challenges
Pharmacokinetic Optimization
The compound’s high LogP may limit aqueous solubility, necessitating prodrug strategies (e.g., phosphate esters) or nanoformulations. Comparative studies with 5-amino-3-iodo-1H-indazole (LogP 1.2) could inform design .
Target Validation
In vitro screening against kinase panels and cancer cell lines is critical to identify primary targets. Molecular docking studies using the InChI Key-derived structure could prioritize experimental assays .
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